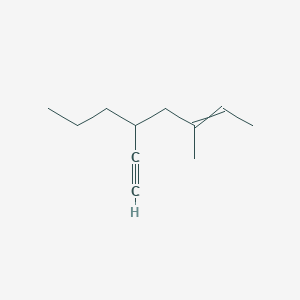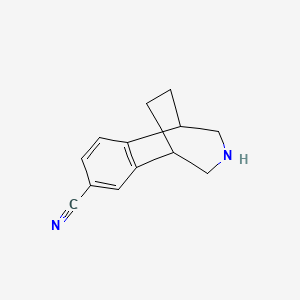
1,1'-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene is an organic compound with the molecular formula C({30})H({46}) It is a derivative of tetradecane, where two benzene rings are attached to the 7th and 8th carbon atoms of a dimethyltetradecane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7,8-dimethyltetradecane.
Benzylation: The 7,8-dimethyltetradecane is then subjected to benzylation reactions to attach benzene rings at the 7th and 8th positions. This can be achieved using Friedel-Crafts alkylation, where benzene is reacted with 7,8-dimethyltetradecane in the presence of a Lewis acid catalyst such as aluminum chloride.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into alcohols or alkanes.
Substitution: The benzene rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration; chlorine or bromine for halogenation.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene has several scientific research applications, including:
Chemistry: Used as a model compound in studies of alkylation and aromatic substitution reactions.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as lubricants and surfactants.
Mechanism of Action
The mechanism of action of 1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and protein function. Additionally, its aromatic rings can participate in π-π interactions with aromatic amino acids in proteins, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
7,8-Dimethyltetradecane: A simpler alkane without the benzene rings.
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)bis(4-methoxybenzene): A derivative with methoxy groups on the benzene rings.
Uniqueness
1,1’-(7,8-Dimethyltetradecane-7,8-diyl)dibenzene is unique due to the presence of two benzene rings attached to a dimethyltetradecane chain, providing distinct chemical and physical properties
Properties
CAS No. |
824400-85-3 |
|---|---|
Molecular Formula |
C28H42 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
(7,8-dimethyl-8-phenyltetradecan-7-yl)benzene |
InChI |
InChI=1S/C28H42/c1-5-7-9-17-23-27(3,25-19-13-11-14-20-25)28(4,24-18-10-8-6-2)26-21-15-12-16-22-26/h11-16,19-22H,5-10,17-18,23-24H2,1-4H3 |
InChI Key |
JEROIDAHVQBTIU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1=CC=CC=C1)C(C)(CCCCCC)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenyl 5-bromo-2-[(4-butoxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14212289.png)
![N~1~-[2-(2-Fluorophenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14212297.png)
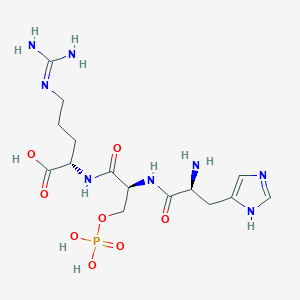
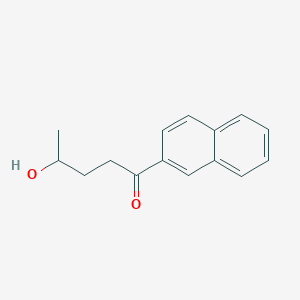

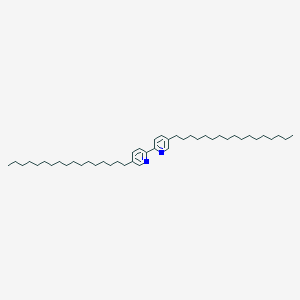
![3,3'-(2,2'-Dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(9-phenyl-9H-carbazole)](/img/structure/B14212338.png)
![3-[5-(4-Chloroanilino)pyridin-3-yl]phenol](/img/structure/B14212346.png)
![N-{2-[(2,5-Dimethylphenyl)methyl]phenyl}formamide](/img/structure/B14212347.png)
![1,1',1''-[(2,4,6-Trimethylbenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14212354.png)
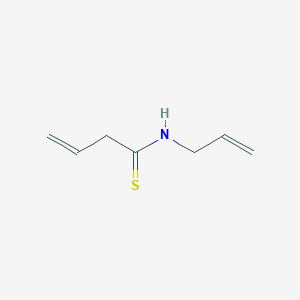
![4-({2-[(2-Cyanophenyl)ethynyl]phenyl}ethynyl)benzoic acid](/img/structure/B14212363.png)
